1-Fluoro-3,4,5-trimethyl-2-nitrobenzene
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Overview
Description
1-Fluoro-3,4,5-trimethyl-2-nitrobenzene is an organic compound with the molecular formula C9H10FNO2 It is a derivative of nitrobenzene, where the benzene ring is substituted with a fluorine atom, three methyl groups, and a nitro group
Preparation Methods
The synthesis of 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene typically involves multiple steps. One common method includes the nitration of a precursor compound followed by fluorination. For example, a Friedel-Crafts acylation can be used to introduce the acyl group, which is then converted to an alkane. Subsequent nitration introduces the nitro group, and finally, fluorination is carried out to obtain the desired compound .
Chemical Reactions Analysis
1-Fluoro-3,4,5-trimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-3,4,5-trimethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
1-Fluoro-3,4,5-trimethyl-2-nitrobenzene can be compared with other similar compounds such as:
- 1-Fluoro-2-nitrobenzene
- 1,2,3-Trifluoro-5-nitrobenzene
- 1,2,4-Trifluoro-5-nitrobenzene
These compounds share similar structural features but differ in the number and position of substituents on the benzene ring. The unique combination of substituents in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
CAS No. |
62622-61-1 |
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Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
1-fluoro-3,4,5-trimethyl-2-nitrobenzene |
InChI |
InChI=1S/C9H10FNO2/c1-5-4-8(10)9(11(12)13)7(3)6(5)2/h4H,1-3H3 |
InChI Key |
MVYZTPQLZPCCBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)[N+](=O)[O-])F |
Origin of Product |
United States |
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